Lipophilicity (XLogP3) Comparison: Cyclopropyl-Substituted Methyl Ester vs. Ethyl Ester vs. Unsubstituted Methyl Oxazole
Methyl 2-cyclopropyloxazole-4-carboxylate exhibits a predicted XLogP3 value of 1.1, representing an increase in lipophilicity compared to the unsubstituted methyl oxazole-4-carboxylate (CAS 170487-38-4), for which predicted LogP is approximately 0.15 . This 0.95 LogP unit increase translates to a roughly 9-fold higher predicted partition coefficient in octanol/water systems, which correlates with enhanced passive membrane permeability and improved blood-brain barrier penetration potential . The ethyl ester analog (ethyl 2-cyclopropyloxazole-4-carboxylate, CAS 1060816-03-6) has a higher predicted XLogP of approximately 1.5, offering a distinct lipophilicity profile for SAR exploration .
| Evidence Dimension | Lipophilicity (XLogP3, predicted) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | Methyl oxazole-4-carboxylate (CAS 170487-38-4): XLogP3 ≈ 0.15; Ethyl 2-cyclopropyloxazole-4-carboxylate (CAS 1060816-03-6): XLogP3 ≈ 1.5 |
| Quantified Difference | ΔLogP = +0.95 vs. unsubstituted methyl ester; ΔLogP = -0.4 vs. ethyl ester |
| Conditions | Predicted by XLogP3 algorithm (PubChem/ACD/Labs Percepta) |
Why This Matters
For procurement decisions, this LogP value positions the compound as a balanced intermediate for CNS-targeting FAAH modulators, avoiding excessive lipophilicity that could lead to promiscuous off-target binding or poor solubility.
